1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine-4-carboxamide. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may disrupt the cell membrane of bacteria or fungi, leading to cell death . In its anticancer activity, the compound may interfere with DNA replication or other cellular processes, inhibiting the growth of cancer cells .
Comparison with Similar Compounds
1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-thiadiazole-2-thiol: Known for its antifungal and antibacterial properties.
1,3,4-thiadiazole-2-amine: Studied for its anticancer and anti-inflammatory activities.
1,3,4-thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-butylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S2/c1-2-3-8-21(18,19)16-6-4-10(5-7-16)11(17)14-12-15-13-9-20-12/h9-10H,2-8H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSYXUWYVXTWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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